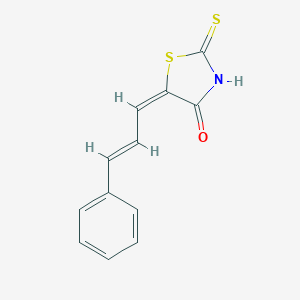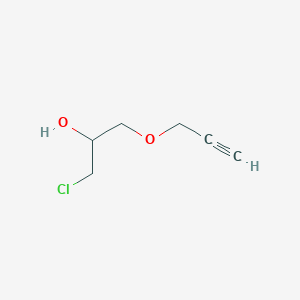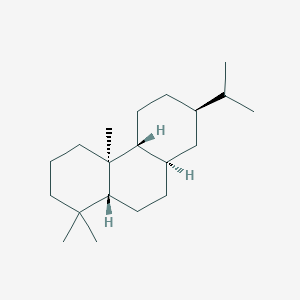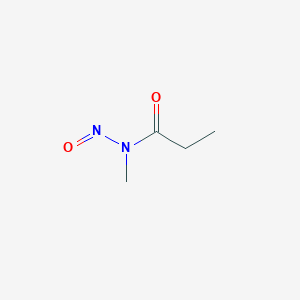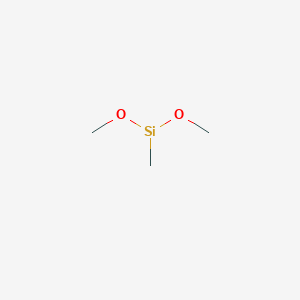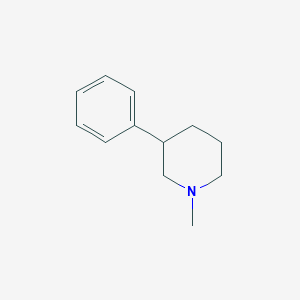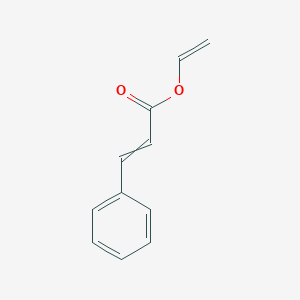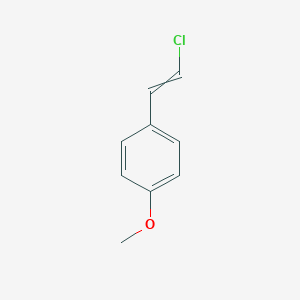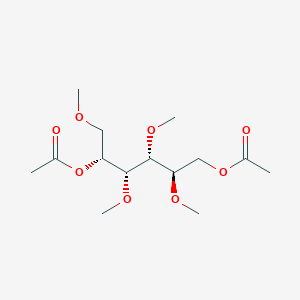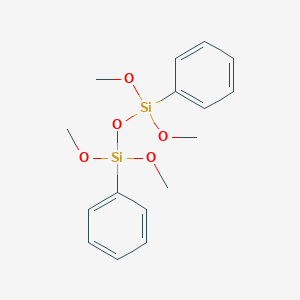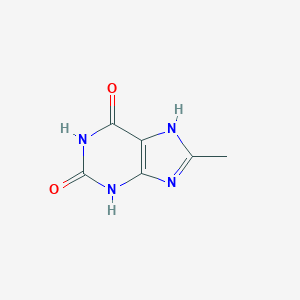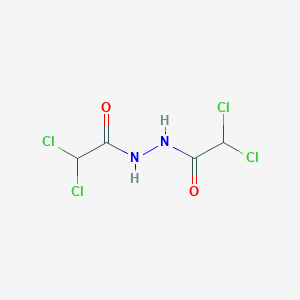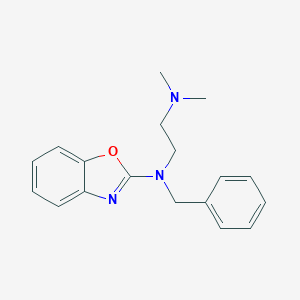
Oxadimedine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxadimedine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. Oxadimedine has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
Oxadimedine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, oxadimedine has been shown to have antibacterial, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, oxadimedine has been used as a tool for studying the structure and function of proteins. It has been shown to bind to specific amino acids in proteins, which can help researchers understand the role of these amino acids in protein function.
In materials science, oxadimedine has been studied for its potential use in the development of new materials, such as polymers and coatings. It has been shown to have excellent adhesion properties and can be used to improve the performance of coatings and adhesives.
作用機序
The mechanism of action of oxadimedine is not fully understood, but it is believed to involve the formation of covalent bonds with specific amino acids in proteins. This can lead to changes in protein structure and function, which can have a variety of biological effects.
生化学的および生理学的効果
Oxadimedine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and fungi. It has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, oxadimedine has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using oxadimedine in lab experiments is its specificity. It can bind to specific amino acids in proteins, which can help researchers study the role of these amino acids in protein function. In addition, oxadimedine is relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of using oxadimedine in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, oxadimedine can be difficult to work with due to its reactivity and potential for side reactions.
将来の方向性
There are many future directions for research on oxadimedine. One area of research is the development of new methods for synthesizing oxadimedine. This could lead to the development of more efficient and cost-effective methods for producing oxadimedine.
Another area of research is the development of new applications for oxadimedine in medicine, biochemistry, and materials science. This could lead to the development of new treatments for diseases and new materials with improved properties.
Overall, oxadimedine is a promising compound that has many potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
合成法
Oxadimedine can be synthesized using various methods, including the reaction of 2-aminophenol with glyoxylic acid, the reaction of 2-aminophenol with glyoxal, and the reaction of 2-aminophenol with glyoxalic acid. The most commonly used method for synthesizing oxadimedine is the reaction of 2-aminophenol with glyoxylic acid. This method involves the condensation of 2-aminophenol and glyoxylic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
特性
CAS番号 |
16485-05-5 |
|---|---|
製品名 |
Oxadimedine |
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3 |
InChIキー |
FBJHSTREJLPCAT-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
正規SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
